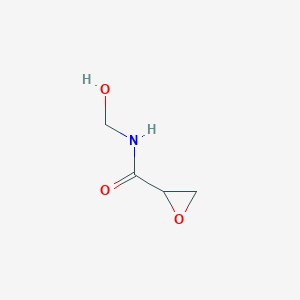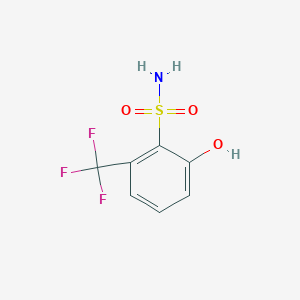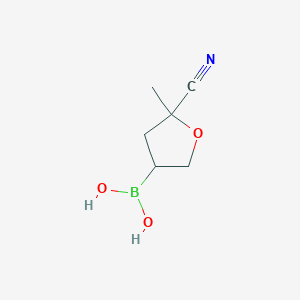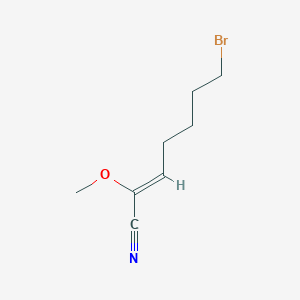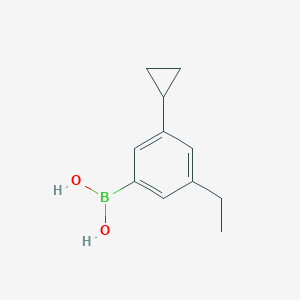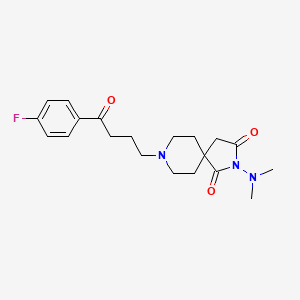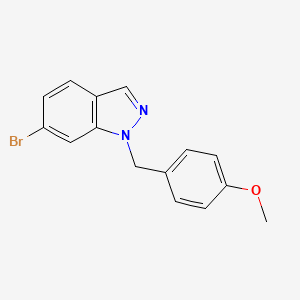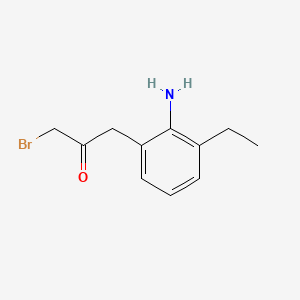
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and an ethyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-3-ethylphenyl)propan-2-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one include:
1-(2-Amino-3-methylphenyl)-3-bromopropan-2-one: Differing by a methyl group instead of an ethyl group, this compound exhibits slightly different reactivity and biological activity.
1-(2-Amino-3-ethylphenyl)-3-chloropropan-2-one: With a chlorine atom instead of bromine, this compound has different chemical properties and reactivity due to the nature of the halogen atom.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
1-(2-amino-3-ethylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-4-3-5-9(11(8)13)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3 |
Clé InChI |
CQIBKDTWYJVNMD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC(=O)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
